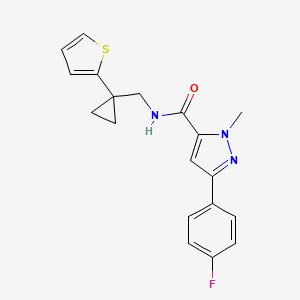

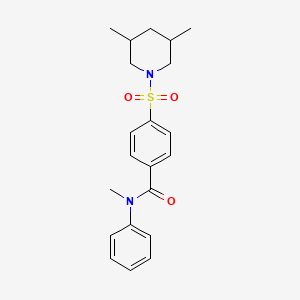

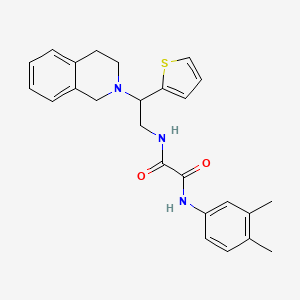

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide, is a complex organic molecule that may be related to the class of imidazo[1,2-a]pyridines, which have been identified as a novel antimycobacterial lead series. These compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing selectivity for this pathogen without affecting gram-positive or gram-negative bacteria . Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the imidazole and pyridine rings, are common in medicinal chemistry and drug design due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of pyrazole carboxylic acids and their derivatives. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the compound , with modifications to accommodate the different substituents and structural requirements.

Molecular Structure Analysis

The molecular structure of compounds within this class is typically confirmed spectroscopically, as seen in the study of pyrazole derivatives . The presence of multiple aromatic rings, such as imidazole and pyridine, in the compound suggests a planar geometry that could facilitate stacking interactions, potentially influencing its binding to biological targets. Theoretical studies, such as those examining the reaction mechanisms, can provide insight into the electronic structure and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be complex, as evidenced by the formation of different products under varying reaction conditions. For example, the reaction of acid chloride with 2,3-diaminopyridine and base in benzene led to the formation of an imidazo[4,5-b]pyridine derivative . This indicates that the compound may also undergo various functionalization reactions, which could be exploited to modify its biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

Optimization of the physicochemical properties is crucial for the development of antimycobacterial agents. The imidazo[1,2-a]pyridine-8-carboxamides exhibit selective inhibition of Mycobacterium tuberculosis, which is a result of careful evaluation and optimization of these properties . The compound likely shares similar considerations, where solubility, stability, and permeability are key factors that would need to be assessed and optimized for potential therapeutic use.

Scientific Research Applications

Antimycobacterial Activity

A study by Lv et al. (2017) focused on the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the chemical . These compounds demonstrated significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified compounds structurally related to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide as potent and orally available glycine transporter 1 inhibitors. These compounds showed promise in central nervous system multiparameter optimization, suggesting their potential application in CNS disorders (Yamamoto et al., 2016).

Synthesis of Heterocyclic Compounds

Mohamed et al. (2013) reported the synthesis of pyridine and pyrimidine derivatives incorporating a benzothiazole moiety, similar in structure to the compound . These synthesized compounds have potential applications in various scientific fields due to their unique heterocyclic structures (Mohamed et al., 2013).

Biological Activity in Disperse Dyes

Khalifa et al. (2015) synthesized novel aryl monoazo organic compounds containing a thiazole-selenium disperse dye, which showed high efficiency and potential biological activity. The structural similarity to the compound suggests potential applications in the field of bioactive fabrics and materials (Khalifa et al., 2015).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and related derivatives, showing good anticancer activity against various cancer cell lines. These findings indicate the potential of structurally similar compounds, like the one , in cancer research and treatment (Kumar et al., 2013).

properties

IUPAC Name |

1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8OS/c30-20(25-21-24-17(13-31-21)15-3-1-7-22-11-15)16-4-2-9-28(12-16)18-5-6-19(27-26-18)29-10-8-23-14-29/h1,3,5-8,10-11,13-14,16H,2,4,9,12H2,(H,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHUVZSHQUMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)